molecular formula C16H12BrF6N3O B11085745 4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide

4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide

Cat. No.: B11085745
M. Wt: 456.18 g/mol
InChI Key: MTRRGTVSLGCFNL-UHFFFAOYSA-N
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Description

4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, hexafluoropropane, and phenylhydrazine groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of bromobenzene with hexafluoropropane and phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then purified using techniques like recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE include:

Uniqueness

What sets 4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE apart from these similar compounds is its unique combination of bromine, hexafluoropropane, and phenylhydrazine groups. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .

Properties

Molecular Formula

C16H12BrF6N3O

Molecular Weight

456.18 g/mol

IUPAC Name

4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide

InChI

InChI=1S/C16H12BrF6N3O/c17-11-8-6-10(7-9-11)13(27)24-14(15(18,19)20,16(21,22)23)26-25-12-4-2-1-3-5-12/h1-9,25-26H,(H,24,27)

InChI Key

MTRRGTVSLGCFNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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